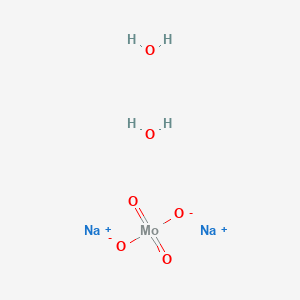








|
REACTION_CXSMILES
|
[O-:1][Mo:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[OH2:1].[OH2:1].[O-:4][Mo:2]([O-:5])(=[O:3])=[O:1].[Na+:6].[Na+:6] |f:0.1.2,4.5,6.7.8.9.10|
|


|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for five minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing solution
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was then recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
The recovered precipitate was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
The washed solid was dried in air by suction
|
|
Type
|
ADDITION
|
|
Details
|
was added to the flask
|
|
Type
|
ADDITION
|
|
Details
|
containing a previously prepared solution of about 18 grams of tetra-n-hexylammonium iodide in 75 milliliters of dichloromethane and 5 milliliters of distilled water
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for about 95 minutes
|
|
Duration
|
95 min
|
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered
|
|
Type
|
WASH
|
|
Details
|
washed several times with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
was recovered in a yield of 76% (14.0 grams)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 76% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |